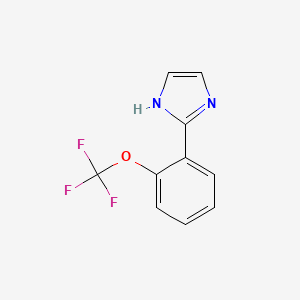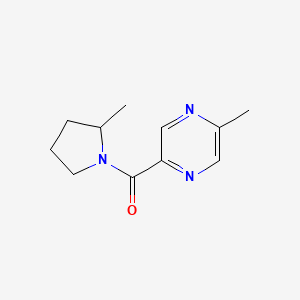
3,4-Dihydro-4-(trifluoromethyl)-4-hydroxy-5,6-difluoroquinazoline-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Difluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one is a chemical compound with the molecular formula C9H5F5N2O2 It is characterized by the presence of fluorine atoms and a trifluoromethyl group, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated anilines and isocyanates.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The temperature and pressure are carefully monitored to ensure optimal reaction rates.
Catalysts: Catalysts such as Lewis acids or bases may be used to facilitate the reaction and improve yield.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 5,6-Difluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, altering its chemical properties.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as amines, thiols, and alkoxides can participate in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of substituted quinazolinones.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5,6-Difluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for designing new compounds with desired properties.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its fluorinated structure can enhance binding affinity and selectivity towards specific biological targets.
Medicine
In medicine, 5,6-Difluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical stability and unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5,6-Difluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethyl group play a crucial role in modulating the compound’s binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyquinazolin-2(1H)-one: Lacks the fluorine atoms and trifluoromethyl group, resulting in different chemical properties.
5,6-Difluoroquinazolin-2(1H)-one: Similar structure but lacks the hydroxyl and trifluoromethyl groups.
4-(Trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one: Lacks the fluorine atoms on the quinazoline ring.
Uniqueness
The presence of both fluorine atoms and a trifluoromethyl group in 5,6-Difluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one makes it unique compared to other similar compounds
Propriétés
Formule moléculaire |
C9H5F5N2O2 |
|---|---|
Poids moléculaire |
268.14 g/mol |
Nom IUPAC |
5,6-difluoro-4-hydroxy-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one |
InChI |
InChI=1S/C9H5F5N2O2/c10-3-1-2-4-5(6(3)11)8(18,9(12,13)14)16-7(17)15-4/h1-2,18H,(H2,15,16,17) |
Clé InChI |
CFQDMPMKZQZUBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1NC(=O)NC2(C(F)(F)F)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



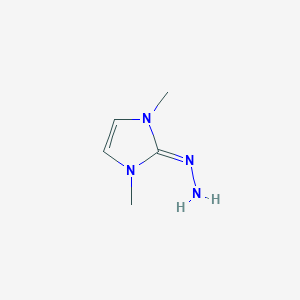

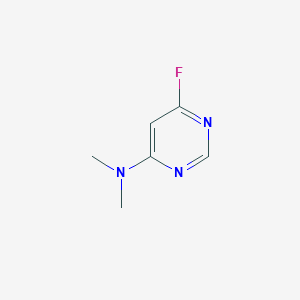


![5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride](/img/structure/B13119274.png)
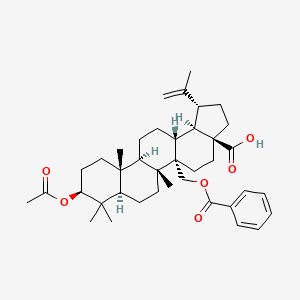
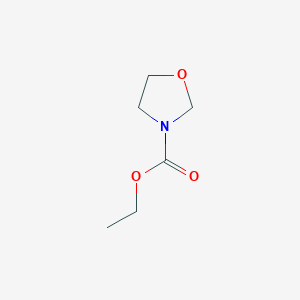

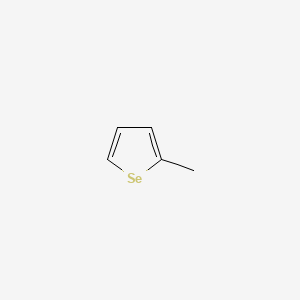
![Pyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B13119300.png)
